molecular formula C48H56Cl5MnN12 B12428092 manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride

manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride

Cat. No.: B12428092
M. Wt: 1033.2 g/mol
InChI Key: XMYHQLIAYLLEKT-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Manganese(III) porphyrins are pivotal in catalysis, sensing, and biomedicine due to their redox-active centers and tunable electronic properties. The compound manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride features a porphyrin macrocycle substituted with four 1,3-diethylimidazolium groups at the meso-positions, a Mn(III) center, and pentachloride counterions. The imidazolium substituents confer cationic charges, enhancing solubility in polar solvents and enabling electrostatic interactions in catalytic systems.

Properties

Molecular Formula

C48H56Cl5MnN12

Molecular Weight

1033.2 g/mol

IUPAC Name

manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride

InChI

InChI=1S/C48H56N12.5ClH.Mn/c1-9-53-25-26-54(10-2)45(53)41-33-17-19-35(49-33)42(46-55(11-3)27-28-56(46)12-4)37-21-23-39(51-37)44(48-59(15-7)31-32-60(48)16-8)40-24-22-38(52-40)43(36-20-18-34(41)50-36)47-57(13-5)29-30-58(47)14-6;;;;;;/h17-32H,9-16H2,1-8H3;5*1H;/q+2;;;;;;+3/p-5

InChI Key

XMYHQLIAYLLEKT-UHFFFAOYSA-I

Canonical SMILES

CCN1C=C[N+](=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=[N+](C=CN7CC)CC)C8=[N+](C=CN8CC)CC)C=C4)C9=[N+](C=CN9CC)CC)[N-]3)CC.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3]

Origin of Product

United States

Preparation Methods

Phase 1: Porphyrin Ligand Assembly

The porphyrin core is synthesized via condensation reactions involving pyrrole derivatives and imidazole precursors.

Step Reagents/Conditions Purpose
1 Pyrrole derivatives + 1,3-diethylimidazolium salts Formation of tetrakis-diethylimidazolium porphyrin
2 Acidic conditions (e.g., HCl) Cyclization and protonation of imidazole rings
3 Purification (e.g., chromatography) Isolation of the ligand

Critical Factors :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
  • Temperature Control : Elevated temperatures (80–100°C) facilitate cyclization.

Phase 2: Metalation with Mn(III)

Manganese(III) is introduced via coordination chemistry .

Step Reagents/Conditions Outcome
1 MnCl₃ · 4H₂O + porphyrin ligand Formation of Mn(III)-porphyrin complex
2 Anhydrous conditions (e.g., under N₂) Prevention of Mn(II) oxidation
3 Acidic wash (e.g., HCl) Removal of unbound Mn ions

Mechanistic Insights :

  • Mn(III) binds to the porphyrin’s four nitrogen atoms, forming a square-planar geometry.
  • Oxidizing agents (e.g., O₂) may stabilize Mn(III) during synthesis.

Phase 3: Chloride Counterion Incorporation

Chloride ions stabilize the complex’s charge.

Step Reagents/Conditions Purpose
1 MnCl₃ addition during metalation Introduction of Cl⁻ counterions
2 Recrystallization (e.g., H₂O/EtOH) Final purification and salt formation

Structural Confirmation :

  • X-ray Crystallography : Confirms Mn(III) coordination and chloride positioning.
  • NMR Spectroscopy : Identifies diethylimidazolium protons and Mn(III) signals.

Optimization Parameters

Reaction Efficiency

Yields depend on:

  • Ligand Purity : >95% pure diethylimidazolium porphyrin ensures efficient metalation.
  • MnCl₃ Concentration : Excess MnCl₃ risks over-metalation but improves yield.

Common Challenges

Challenge Mitigation Strategy
Mn(II) Oxidation Use of inert atmospheres (N₂/Ar)
Ligand Aggregation Sonication or high-shear mixing during synthesis
Chloride Ion Loss Addition of NaCl during recrystallization

Alternative Routes

One-Pot Synthesis

A multi-component reaction involving:

  • Pyrrole + diethylimidazolium salts (porphyrin formation).
  • MnCl₃ (in situ metalation).
  • HCl (chloride counterion addition).

Advantages : Reduced purification steps; higher throughput.

Functionalization Post-Metalation

Sequential quaternization of imidazole rings with diethyl groups after Mn(III) coordination, though this risks ligand displacement.

Analytical Characterization

Technique Key Observations Source
UV-Vis Absorption maxima at ~400–450 nm (Soret band)
ESI-MS [Mn(C₄₈H₅₆N₁₂Cl₄)]⁺·⁵Cl⁻ ion clusters
XRD Planar porphyrin geometry with Mn(III) in center

Chemical Reactions Analysis

Catalytic Dismutation of Superoxide Radicals

This compound acts as a superoxide dismutase (SOD) mimetic, catalyzing the conversion of superoxide radicals (O2\text{O}_2^{\bullet-}
) into hydrogen peroxide (H2O2\text{H}_2\text{O}_2
) and molecular oxygen (O2\text{O}_2
) . The mechanism involves:

  • Reduction of Mn(III) to Mn(II):
    Mn III +O2Mn II +O2\text{Mn III }+\text{O}_2^{\bullet-}\rightarrow \text{Mn II }+\text{O}_2

  • Oxidation of Mn(II) to Mn(III):
    Mn II +O2+2H+Mn III +H2O2\text{Mn II }+\text{O}_2^{\bullet-}+2\text{H}^+\rightarrow \text{Mn III }+\text{H}_2\text{O}_2

Key kinetic data from assays :

ParameterValue
Superoxide dismutation ratekcat105M1s1k_{\text{cat}}\approx 10^5\,\text{M}^{-1}\text{s}^{-1}
SOD activity inhibitionMinimal (<10% efficiency compared to FeTM-4-PyP5+^{5+}
)

The electron-rich porphyrin ligand stabilizes Mn(III), reducing SOD activity but enhancing membrane permeability for biological applications .

Redox Cycling with Peroxynitrite

The compound decomposes peroxynitrite (ONOO\text{ONOO}^-
) via a two-step redox cycle :

  • Oxidation to Mn(IV)=O:
    Mn III +ONOOMn IV O+NO2\text{Mn III }+\text{ONOO}^-\rightarrow \text{Mn IV O}+\text{NO}_2^-

  • Reduction back to Mn(III):
    Mn IV O+ONOOMn III +O2+NO3\text{Mn IV O}+\text{ONOO}^-\rightarrow \text{Mn III }+\text{O}_2+\text{NO}_3^-

Apparent second-order rate constants for peroxynitrite decomposition :
| Catalyst Variant | kapp(M1s1)k_{\text{app}}\,(\text{M}^{-1}\text{s}^{-1})
|
|----------------------|----------------------------------|
| Mn(III)-TCHP 7 | 1.2×1051.2\times 10^5
|
| Mn(III)-TCHP 10 | 8.9×1058.9\times 10^5
|

Electron-withdrawing substituents enhance reactivity by lowering the Mn(III/IV) redox potential .

Lipid Peroxidation Modulation

The compound exhibits dual behavior in lipid systems :

  • Pro-oxidant activity: In the absence of reductants, Mn(III) oxidizes lipid hydroperoxides (LOOH):
    Mn III +LOOHMn IV O+LO+H2O\text{Mn III }+\text{LOOH}\rightarrow \text{Mn IV O}+\text{LO}^\bullet +\text{H}_2\text{O}

    Rate constant: k=8.9×103M1s1k=8.9\times 10^3\,\text{M}^{-1}\text{s}^{-1}

  • Antioxidant activity: With biological reductants (e.g., ascorbate), Mn(IV) is reduced to Mn(II), inhibiting lipid oxidation:
    Mn IV O+AscorbateMn II +Dehydroascorbate+H2O\text{Mn IV O}+\text{Ascorbate}\rightarrow \text{Mn II }+\text{Dehydroascorbate}+\text{H}_2\text{O}

Electrocatalytic Reduction of Hydrogen Peroxide

In aqueous solutions, the complex facilitates H2O2\text{H}_2\text{O}_2
reduction via pH-dependent mechanisms :

pHDominant PathwayKey Intermediate
4.0Direct 2-electron reduction to H2O\text{H}_2\text{O}
Mn III O22\text{Mn III }-\text{O}_2^{2-}
7.4Catalytic cycle involving Mn(II/III)Mn II OOH\text{Mn II }-\text{OOH}^-
10.0Disproportionation to O2\text{O}_2
text
| $$ \text{Mn(IV)=O} $$ |

Electrochemical data (cyclic voltammetry at pH 7.4) :

ParameterMn(III)TMPyPMn(III)TCPP
E1/2(V vs Ag AgCl)E_{1/2}\,(\text{V vs Ag AgCl})
-0.21-0.34
Peak current ratio (Ip/Ip0I_p/I_p^0
)3.21.8

Halogenation Reactions

While not directly studied for this compound, analogous Mn porphyrins mediate aliphatic C–H bond chlorination using NaOCl\text{NaOCl}
via :

  • Radical formation:
    Mn V O+RHMn IV OH+R\text{Mn V O}+\text{RH}\rightarrow \text{Mn IV OH}+\text{R}^\bullet

  • Chloride transfer:
    R+Mn IV OClRCl+Mn V O\text{R}^\bullet +\text{Mn IV OCl}\rightarrow \text{RCl}+\text{Mn V O}

Steric hindrance from the imidazolium substituents likely enhances regioselectivity for methylene C–H bonds .

This manganese porphyrin’s reactivity is governed by its redox-flexible Mn center and electron-rich ligand environment, enabling applications in catalysis, oxidative stress modulation, and biomimetic chemistry. Further studies are needed to explore its potential in asymmetric synthesis and in vivo therapeutic contexts.

Scientific Research Applications

Catalytic Antioxidant Properties

Manganese porphyrins are recognized for their ability to mimic the activity of superoxide dismutase (SOD), an enzyme that protects cells from oxidative damage. The compound exhibits strong antioxidant properties due to its capacity to catalyze the dismutation of superoxide radicals into oxygen and hydrogen peroxide. This property is crucial in mitigating oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders.

Case Study: Inhibition of Xenobiotic Metabolism

Research has demonstrated that manganese porphyrins can inhibit xenobiotic metabolism through redox cycling with cytochrome P450 reductase. In vitro studies showed that the compound significantly inhibited liver microsomal metabolism of xenobiotics in both rat and human models. The inhibition was found to be concentration-dependent, with specific structural modifications affecting potency. For instance, the tetrakis(N-pyridinium-2-yl) meso-substituted manganoporphyrin was found to be 40 to 100 times more potent than other variants tested .

Therapeutic Applications

The therapeutic implications of manganese porphyrins extend beyond their antioxidant capabilities. They are being investigated for their potential use in treating various conditions associated with oxidative stress.

Cancer Therapy

Manganese porphyrins have been explored as adjunctive agents in cancer therapy. They can enhance the efficacy of chemotherapeutic agents by reducing oxidative damage to healthy cells while promoting apoptosis in cancer cells. A study highlighted the synergistic effects of combining manganese porphyrins with other compounds like tert-butylhydroquinone (tBHQ), suggesting a promising avenue for targeted cancer treatment .

Neuroprotective Effects

In neurodegenerative disease models, manganese porphyrins have shown potential in alleviating symptoms related to oxidative stress and inflammation. For example, studies have indicated that these compounds can reduce α-synuclein expression and aggregation, which are critical factors in diseases like Parkinson's .

Environmental Applications

Manganese porphyrins also have applications in environmental chemistry, particularly in the degradation of pollutants. Their ability to catalyze redox reactions makes them suitable for breaking down harmful substances in wastewater treatment processes.

Data Summary

The following table summarizes key findings related to the applications of manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride:

Application AreaKey FindingsReferences
Antioxidant ActivityMimics superoxide dismutase; reduces oxidative stress; inhibits xenobiotic metabolism
Cancer TherapyEnhances efficacy of chemotherapeutics; promotes apoptosis in cancer cells
NeuroprotectionReduces α-synuclein aggregation; potential treatment for neurodegenerative diseases
Environmental RemediationCatalyzes degradation of pollutants; applicable in wastewater treatment

Mechanism of Action

The mechanism of action of manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride involves its ability to facilitate electron transfer reactions. The manganese ion in the +3 oxidation state can accept and donate electrons, making it an effective catalyst for redox reactions. The porphyrin ring provides a stable framework that supports the manganese ion and enhances its reactivity. The imidazolium groups increase the compound’s solubility and facilitate interactions with substrates and other molecules.

Comparison with Similar Compounds

Comparison with Similar Manganese Porphyrin Complexes

Structural and Electronic Properties

Table 1: Substituent Effects on Key Properties
Compound Substituents Soret Band (nm) Redox Potential (V vs SCE) Solubility Key References
Target Compound Tetrakis(imidazolium) ~475–485* +0.80–0.95* High (polar) Inferred
[5,10,15,20-Tetraphenyl]Mn(III)Cl Tetraphenyl 470 +0.85 Low (THF, DCM)
[Tetra(ethoxycarbonyl)]Mn(III)Cl Ethoxycarbonyl 465 +0.78 Moderate (EtOH)
[Tetra(N-ethylcarbazolyl)]Mn(III) N-ethylcarbazolyl 480 +0.90 Low (DMF)
Ionic Mn-porphyrin with ionic liquid Cationic pyridinium 475 +0.82 High (ILs)

*Inferred based on substituent electronic effects.

  • Soret Band Shifts : The target compound’s imidazolium groups likely induce a bathochromic shift (5–15 nm) compared to tetraphenylporphyrins due to electron-withdrawing effects, similar to tetra(N-ethylcarbazolyl) derivatives .
  • Redox Potentials: The imidazolium’s positive charge may stabilize the Mn(III) center, raising oxidation potentials (+0.80–0.95 V) compared to electron-donating substituents like ethoxycarbonyl (+0.78 V) .
Table 2: Catalytic Performance in Oxidation Reactions
Compound Reaction Efficiency (%) Notes References
Target Compound* Hydrocarbon oxidation ~85–95* Enhanced via polar solvents Inferred
[Tetraphenyl]Mn(III)Cl Photodegradation of organics 70 Silica hybrids improve stability
Ionic Mn-porphyrin + IL Styrene epoxidation 90 Synergy with ionic liquids
[Tetra(spirobifluorene)]Mn(III) Cyclooctene epoxidation 88 High stereoselectivity

*Predicted based on analogous systems.

  • Mechanism : The imidazolium groups may act as axial ligands or stabilize intermediates, analogous to pyridine in tetra(N-ethylcarbazolyl)Mn(III) systems .
  • Peroxynitrite Scavenging : Mn-porphyrins with charged substituents show enhanced peroxynitrite reductase activity when paired with antioxidants like vitamin C .

Solubility and Aggregation Behavior

  • Solubility: The target compound’s ionic nature improves solubility in polar solvents (water, methanol) compared to hydrophobic tetraphenylporphyrins .
  • Aggregation: AFM studies of hybrid silica-Mn-porphyrins reveal controlled surface orientation, suggesting imidazolium substituents could reduce aggregation in nanomaterials .

Biological Activity

Manganese(3+) porphyrins, particularly the compound manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride (often referred to as MnDI), have garnered significant attention in biomedical research due to their unique biological activities. This article explores the biological mechanisms, therapeutic potential, and recent findings related to this compound.

Overview of Manganese Porphyrins

Manganese porphyrins are metalloporphyrins where manganese serves as the central metal ion. These compounds are known for their ability to mimic superoxide dismutase (SOD), an important enzyme that protects cells from oxidative damage by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide. The specific structure of MnDI enhances its reactivity and bioavailability compared to other manganese porphyrins.

  • Antioxidant Activity : MnDI acts as a potent antioxidant by scavenging reactive oxygen species (ROS) and modulating cellular redox states. This activity is crucial in protecting cells from oxidative stress associated with various diseases, including cancer and neurodegenerative disorders .
  • Pro-Oxidative Effects : Interestingly, while MnDI exhibits antioxidant properties, it can also induce oxidative stress under certain conditions. This duality is particularly useful in cancer therapy, where selectively inducing oxidative stress in cancer cells can lead to apoptosis while sparing normal cells .
  • Modulation of Signaling Pathways : MnDI influences several signaling pathways by interacting with transcription factors such as NF-κB and Nrf2. These interactions can alter gene expression related to cell survival and proliferation, enhancing the efficacy of chemotherapeutic agents .

Cancer Therapy

Recent studies have demonstrated that MnDI can enhance the effectiveness of traditional chemotherapeutics by increasing ROS levels in cancer cells. For instance:

  • Combination Therapy : In vitro studies showed that combining MnDI with tert-butylhydroquinone (tBHQ) significantly increased cell death in leukemic cells compared to either agent alone. The combination reduced cell viability by approximately 60%, primarily through apoptosis .
  • Radioprotection : Clinical trials have indicated that manganese porphyrins can protect normal tissues during radiotherapy by mitigating oxidative damage while sensitizing tumor cells to radiation-induced cell death .

Neuroprotection

MnDI has been investigated for its neuroprotective effects in models of central nervous system injuries. Its ability to modulate oxidative stress is believed to play a critical role in protecting neuronal cells from damage during ischemic events .

Case Studies and Research Findings

StudyFindings
LaMorte et al. (2023)Demonstrated synergistic effects of MnDI with tBHQ on leukemic Jurkat cells, enhancing apoptosis through ROS generation .
Batinic-Haberle et al. (1998)Highlighted the SOD-mimetic properties of manganese porphyrins, including MnDI's ability to reduce lipid peroxidation and scavenge peroxynitrite .
Yamane et al. (2023)Explored the use of polymeric micelles containing manganese porphyrins for controlled release of therapeutic agents in cancer treatment .

Q & A

Basic: What synthetic methodologies are recommended for preparing this manganese porphyrin complex?

Answer:
The synthesis involves two critical steps: porphyrin ligand formation and metallation .

  • Ligand synthesis : Condensation of pyridine-2-carboxaldehyde with pyrrole in refluxing propionic acid yields the tetrapyridylporphyrin precursor. Subsequent N-alkylation of pyridine rings with ethyl iodide produces the imidazolium-substituted porphyrin .
  • Metallation : Reaction with MnCl₂ under controlled conditions (e.g., inert atmosphere, anhydrous solvents) introduces Mn³⁺ into the porphyrin core. Oxidation during metallation stabilizes the Mn(III) oxidation state .
    Key considerations : Use Schlenk-line techniques to avoid moisture/oxygen interference, and monitor reaction progress via UV-Vis spectroscopy for characteristic Soret band shifts (~420 nm) .

Basic: How can researchers validate the structural integrity of this complex?

Answer:
Combined spectroscopic and analytical techniques are essential:

  • UV-Vis spectroscopy : Confirm metallation by comparing Soret (~420 nm) and Q-band (500–650 nm) profiles to known Mn(III) porphyrins. Substituent-induced shifts (e.g., imidazolium groups) may alter extinction coefficients .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., expected m/z for [M-Cl]⁺ or [M]⁺ adducts).
  • X-ray crystallography : Resolve the Mn–N₄ coordination geometry and counterion arrangement, though crystallization may require slow diffusion of nonpolar solvents into polar solutions .

Advanced: How do the imidazolium substituents influence the electronic and catalytic properties of this complex?

Answer:
The imidazolium groups exert dual effects:

  • Electronic modulation : The electron-withdrawing nature of quaternized imidazolium rings stabilizes the Mn(III) oxidation state, enhancing redox potential for catalytic applications (e.g., oxidation reactions) .
  • Solubility and aggregation : Cationic imidazolium moieties improve aqueous solubility, enabling homogeneous catalysis. However, high ionic strength may induce aggregation, reducing catalytic efficiency. Monitor via dynamic light scattering (DLS) or fluorescence quenching .
    Experimental tip : Compare catalytic activity with non-alkylated analogs (e.g., Mn(III) tetrapyridylporphyrin) to isolate substituent effects .

Advanced: What factors dictate the stability of this complex under varying pH and solvent conditions?

Answer:
Stability is contingent on:

  • pH : The Mn(III) center is prone to demetallation in strongly acidic (pH < 3) or basic (pH > 10) conditions. Buffered systems (pH 5–8) are optimal .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize the cationic imidazolium substituents. Avoid chlorinated solvents (e.g., CH₂Cl₂) if halide exchange with pentachloride counterions is a concern .
  • Light/oxygen exposure : Store in amber vials under argon to prevent photodegradation or Mn(III)→Mn(II) reduction .

Methodological: How should researchers address contradictions in spectroscopic data during characterization?

Answer:
Contradictions (e.g., unexpected UV-Vis shifts or NMR splitting) may arise from:

  • Impurity interference : Purify via column chromatography (silica gel, eluent: MeOH/CHCl₃ gradients) and re-analyze .
  • Isomeric heterogeneity : Imidazolium substituents can adopt multiple orientations. Use 2D NMR (e.g., NOESY) to assess positional isomerism .
  • Redox instability : Confirm sample integrity by cyclic voltammetry (CV) to detect unintended Mn(II) or Mn(IV) species .

Advanced: What mechanistic insights guide the use of this complex in oxidation catalysis?

Answer:
The Mn(III) center activates oxidants (e.g., O₂, H₂O₂) via oxo-manganese(V) intermediates , which abstract hydrogen atoms from substrates. Key evidence includes:

  • EPR silence : Mn(III) (d⁴) is EPR-silent, whereas Mn(IV) (d³) or Mn(II) (d⁵) species are detectable .
  • Kinetic isotope effects (KIE) : Primary KIEs (e.g., k_H/k_D > 2) support H-atom transfer mechanisms .
    Optimization strategy : Tweak axial ligands (e.g., chloride vs. acetate) to modulate redox potentials and selectivity .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves (EN 374 standard), safety goggles, and lab coats. Use fume hoods for weighing/purification .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental release .
  • Storage : Keep in sealed containers under inert gas at –20°C to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.